molecular formula C10H12BrNO2 B2974996 Ethyl 2-(4-amino-3-bromophenyl)acetate CAS No. 152362-31-7

Ethyl 2-(4-amino-3-bromophenyl)acetate

Cat. No. B2974996
M. Wt: 258.115
InChI Key: KGGLRUUIPVNGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-amino-3-bromophenyl)acetate is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of phenylacetic acid, where an ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3rd position of the phenyl ring .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-amino-3-bromophenyl)acetate consists of a phenyl ring substituted with a bromine atom at the 3rd position and an amino group at the 4th position. An ethyl ester group is attached to the phenyl ring via an acetic acid moiety .

Scientific Research Applications

  • Synthesis of Actarit

    • Field : Pharmaceutical Chemistry
    • Application : Ethyl 2-(4-aminophenyl)acetate is an important intermediate in the synthesis of Actarit, an antiarthritic drug .
    • Method : The synthesis of ethyl 2-(4-aminophenyl)acetate has been carried out using Novozyme 435 in toluene as a solvent under both conventional heating and microwave irradiation .
    • Results : The specific outcomes of this synthesis were not detailed in the source .
  • Growth Inhibitory Substance

    • Field : Biochemistry
    • Application : 4-Bromophenylacetic acid, which is structurally similar to Ethyl 2-(4-amino-3-bromophenyl)acetate, is a growth inhibitory substance .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
  • Intermediate for Pharmaceutical

    • Field : Pharmaceutical Chemistry
    • Application : Ethyl 2-bromo-(4-bromophenyl)acetate is employed as an intermediate for pharmaceutical .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific outcomes of this synthesis were not detailed in the source .
  • Extraction of Nonylphenol Polyethoxy Carboxylates

    • Field : Environmental Chemistry
    • Application : 4-Bromophenylacetic acid, which is structurally similar to Ethyl 2-(4-amino-3-bromophenyl)acetate, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific outcomes of this extraction were not detailed in the source .
  • Ethyl 2-bromo-(4-bromophenyl)acetate

    • Field : Pharmaceutical Chemistry
    • Application : Ethyl 2-bromo-(4-bromophenyl)acetate is employed as an intermediate for pharmaceutical .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific outcomes of this synthesis were not detailed in the source .
  • Extraction of Nonylphenol Polyethoxy Carboxylates

    • Field : Environmental Chemistry
    • Application : 4-Bromophenylacetic acid, which is structurally similar to Ethyl 2-(4-amino-3-bromophenyl)acetate, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific outcomes of this extraction were not detailed in the source .

properties

IUPAC Name

ethyl 2-(4-amino-3-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGLRUUIPVNGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-amino-3-bromophenyl)acetate

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-aminophenylacetate (1.79 g, 10 mmol, 1 eq.) in MeCN (50 mL), N-bromsuccinimide (1.78 g, 10 mmol, 1 eq.) was added slowly. The mixture was stirred at r.t. for 72 hours. The reaction mixture was concentrated in vacuo. The residue was partitioned between water (50 mL) and Et2O (50 mL). The org. phase was washed with sat. aq. NaCl soln. (1×50 mL), dried over MgSO4, and concentrated in vacuo to give (4-amino-3-bromo-phenyl)-acetic acid ethyl ester as an orange oil. The product was used without further purification.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
D Preti, PG Baraldi, G Saponaro… - Journal of Medicinal …, 2015 - ACS Publications
Stimulation of A 2A adenosine receptors (AR) promotes anti-inflammatory responses in animal models of allergic rhinitis, asthma, chronic obstructive pulmonary disease, and rheumatic …
Number of citations: 18 pubs.acs.org

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